molecular formula C38H46N2O8 B038521 zeta-Truxilline CAS No. 113350-58-6

zeta-Truxilline

Cat. No. B038521
CAS RN: 113350-58-6
M. Wt: 658.8 g/mol
InChI Key: SYSWFFZJNZSEIZ-WZVFSUAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeta-Truxilline is a naturally occurring alkaloid that is found in the leaves of the plant Truxillense cuneifolium. It has been studied for its potential applications in various fields, including medicine, agriculture, and ecology.

Mechanism of Action

Zeta-Truxilline exerts its effects by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of chitinase, which is involved in the synthesis of the fungal cell wall. It has also been shown to inhibit the activity of topoisomerase, which is involved in the replication of DNA. Zeta-Truxilline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Zeta-Truxilline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and cancer cells. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells. Zeta-Truxilline has been shown to have immunomodulatory effects, which can enhance the immune response to infections and tumors.

Advantages and Limitations for Lab Experiments

Zeta-Truxilline has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. It has also been shown to have a broad spectrum of activity against various pathogens and cancer cells. However, there are also limitations to its use in lab experiments. Zeta-Truxilline is a complex compound that requires expertise in organic chemistry to synthesize. It is also difficult to obtain in large quantities, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of zeta-Truxilline. One direction is to study its potential use in the development of new drugs, pesticides, and herbicides. Another direction is to study its potential use in the treatment of cancer, fungal infections, and bacterial infections. Further research is needed to understand the mechanism of action of zeta-Truxilline and its effects on various biochemical pathways. Additionally, research is needed to optimize the synthesis method of zeta-Truxilline and to develop new methods for its extraction from Truxillense cuneifolium.

Synthesis Methods

Zeta-Truxilline can be extracted from the leaves of Truxillense cuneifolium using various methods, including solvent extraction, acid-base extraction, and solid-phase extraction. It can also be synthesized in the laboratory using chemical reactions involving tryptamine and pyruvic acid. The synthesis method of zeta-Truxilline is complex and requires expertise in organic chemistry.

Scientific Research Applications

Zeta-Truxilline has been studied for its potential applications in various fields of scientific research. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been shown to have insecticidal and nematicidal effects. Zeta-Truxilline has been studied for its potential use in the development of new drugs, pesticides, and herbicides. It has also been studied for its potential use in the treatment of cancer, fungal infections, and bacterial infections.

properties

CAS RN

113350-58-6

Product Name

zeta-Truxilline

Molecular Formula

C38H46N2O8

Molecular Weight

658.8 g/mol

IUPAC Name

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33+,34-/m0/s1

InChI Key

SYSWFFZJNZSEIZ-WZVFSUAJSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Origin of Product

United States

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